

# A Comprehensive Technical Guide to Ganoderenic Acid H: Physicochemical Properties and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ganoderenic acid H*

Cat. No.: *B15601026*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ganoderenic acid H** is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This fungus, revered for centuries in traditional Asian medicine, is a rich source of bioactive compounds, with ganoderic acids being among the most studied for their diverse pharmacological effects. This technical guide provides an in-depth overview of the physicochemical properties of **Ganoderenic acid H**, its known biological activities, and the experimental protocols used to elucidate these functions. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

## Physicochemical Properties of Ganoderenic Acid H

**Ganoderenic acid H** possesses a complex chemical structure that dictates its physical and chemical characteristics. A summary of its key physicochemical properties is presented below.

## Identification and Structural Features

| Property             | Value                                                                                                                                                                                     |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula    | C <sub>32</sub> H <sub>44</sub> O <sub>9</sub> <a href="#">[1]</a>                                                                                                                        |
| Molecular Weight     | 572.7 g/mol <a href="#">[1]</a>                                                                                                                                                           |
| IUPAC Name           | (6R)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetoxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
| CAS Number           | 98665-19-1                                                                                                                                                                                |
| Physical Description | Solid, powder <a href="#">[2]</a>                                                                                                                                                         |

## Solubility and Spectroscopic Data

| Property            | Value                                                                                                                                                                                                                                                              |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Solubility          | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone <a href="#">[3]</a>                                                                                                                                                                           |
| UV ( $\lambda$ max) | 255 nm                                                                                                                                                                                                                                                             |
| Mass Spectrometry   | Identification is confirmed by mass spectrometry. The APCI mass spectra of ganoderic acids typically show peaks at m/z [M- $n$ H <sub>2</sub> O + H] <sup>+</sup> and a characteristic loss of 130 Da representing cleavage of the side chain. <a href="#">[4]</a> |

Note: Specific melting point, detailed <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for **Ganoderic acid H** are not readily available in the public domain. The following tables for melting point and spectral data of related ganoderic acids are provided for comparative purposes.

## Melting Points of Related Ganoderic Acids

| Compound           | Melting Point (°C) |
|--------------------|--------------------|
| Ganoderic Acid A   | 118-123[5]         |
| Ganoderic Acid C5  | 220-222[6]         |
| Ganoderic Acid C6  | 208-210[6]         |
| Ganoderic Acid D   | 201-203            |
| Ganoderic Acid E   | 120-122[6]         |
| Ganoderic Acid G   | 224-226[6]         |
| Ganoderenic Acid D | 218-220[6][7]      |

## Representative Spectral Data of a Related Compound (Ganoderic Acid G)

<sup>1</sup>H NMR (CDCl<sub>3</sub>) δ: 0.80 (3H, s, H-18), 0.87 (3H, s, H-29), 1.03 (3H, s, H-28), 1.14 (3H, d, J = 6.8, H-21), 1.22 (3H, d, J = 7.2 Hz, H-27), 1.31 (3H, s, H-19), 1.44 (3H, s, H-30), 4.36 (1H, s, H-12), 4.77 (1H, dd, J = 8.8, 8.8 Hz, H-7)[6].

IR ν<sub>max</sub> (KBr, cm<sup>-1</sup>): 3421, 1722, 1699, 1672, 1277, 1213, 1170, 1109, 1051, 926[6].

Mass Spectrometry (MS) m/z: 532 (M<sup>+</sup>, C<sub>30</sub>H<sub>44</sub>O<sub>8</sub> = 530)[6].

## Biological Activities and Signaling Pathways

**Ganoderenic acid H** has demonstrated a range of biological activities, with its anti-cancer properties being the most extensively studied.

## Anti-Cancer Activity: Inhibition of AP-1 and NF-κB Signaling

**Ganoderenic acid H** has been shown to suppress the growth and invasive behavior of highly invasive human breast cancer cells (MDA-MB-231).[8] This effect is mediated through the inhibition of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).[8] The inhibition of these signaling pathways leads to the downregulation of Cyclin-

Dependent Kinase 4 (Cdk4), which is crucial for cell cycle progression, and the suppression of the secretion of urokinase-type Plasminogen Activator (uPA), an enzyme involved in cancer cell invasion and metastasis.[8]



[Click to download full resolution via product page](#)

**Ganoderenic Acid H** inhibits AP-1 and NF-κB signaling pathways.

## Anti-HIV Activity

**Ganoderenic acid H** has been identified as a moderately active inhibitor of HIV-1 protease, an essential enzyme for viral replication.[9][10][11] This suggests its potential as a lead compound for the development of novel antiretroviral agents.

## Angiotensin-Converting Enzyme (ACE) Inhibition

Research has indicated that **Ganoderenic acid H** exhibits inhibitory activity against angiotensin-converting enzyme (ACE).[12] ACE plays a crucial role in regulating blood pressure, and its inhibition is a key strategy in the management of hypertension.

## Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of ganoderic acids, including **Ganoderenic acid H**.

## AP-1 and NF-κB Luciferase Reporter Assay

This assay is used to quantify the effect of a compound on the activity of the AP-1 and NF-κB transcription factors.

**Principle:** Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with AP-1 or NF-κB response elements. Activation of the transcription factor leads to the expression of luciferase, which can be quantified by measuring luminescence.

**Methodology:**

- **Cell Culture:** MDA-MB-231 cells are cultured in an appropriate medium.
- **Transfection:** Cells are transfected with the AP-1 or NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
- **Treatment:** Transfected cells are treated with various concentrations of **Ganoderenic acid H**.
- **Lysis:** After incubation, cells are lysed to release the luciferase enzyme.
- **Luminescence Measurement:** The luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.



[Click to download full resolution via product page](#)

Workflow for AP-1/NF-κB Luciferase Reporter Assay.

## Cell Invasion Assay (Matrigel Invasion Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

**Principle:** Cancer cells are seeded in the upper chamber of a Transwell insert coated with Matrigel, a reconstituted basement membrane. Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate to the lower surface of the insert.

**Methodology:**

- **Coating:** Transwell inserts are coated with Matrigel and allowed to solidify.
- **Cell Seeding:** MDA-MB-231 cells, pre-treated with or without **Ganoderenic acid H**, are seeded into the upper chamber in a serum-free medium.
- **Incubation:** The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and the plate is incubated.
- **Removal of Non-invasive Cells:** After incubation, non-invasive cells on the upper surface of the insert are removed with a cotton swab.
- **Staining and Quantification:** The invasive cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

## In Vitro HIV-1 Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HIV-1 protease.

**Principle:** A fluorogenic substrate containing a cleavage site for HIV-1 protease is used. In its uncleaved state, the fluorescence is quenched. Upon cleavage by the enzyme, a fluorophore is released, resulting in an increase in fluorescence.

**Methodology:**

- **Reaction Mixture:** A reaction mixture containing HIV-1 protease, the fluorogenic substrate, and a buffer is prepared.
- **Inhibitor Addition:** Various concentrations of **Ganoderenic acid H** are added to the reaction mixture.

- Incubation: The reaction is incubated at an optimal temperature.
- Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorometer. The rate of substrate cleavage is calculated.
- IC<sub>50</sub> Determination: The concentration of **Ganoderenic acid H** that inhibits 50% of the enzyme activity (IC<sub>50</sub>) is determined.

## Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the inhibitory effect of a compound on ACE activity.

**Principle:** A common method involves the use of the substrate hippuryl-histidyl-leucine (HHL), which is hydrolyzed by ACE to hippuric acid (HA) and histidyl-leucine. The amount of HA produced is quantified.

**Methodology:**

- Reaction Setup: A reaction mixture containing ACE, the HHL substrate, and a buffer is prepared.
- Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of **Ganoderenic acid H**.
- Substrate Addition: The reaction is initiated by adding the HHL substrate.
- Reaction Termination: After a specific incubation period, the reaction is stopped, often by adding an acid.
- Quantification of Hippuric Acid: The amount of hippuric acid formed is determined, typically by spectrophotometry after extraction or by high-performance liquid chromatography (HPLC). The percentage of ACE inhibition is then calculated.

## Conclusion

**Ganoderenic acid H** stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to modulate key signaling pathways like AP-1 and NF-κB provides a solid mechanistic basis for its anti-cancer effects. Furthermore,

its inhibitory activities against HIV-1 protease and angiotensin-converting enzyme warrant further investigation for the development of new therapeutic agents. While a complete physicochemical characterization is still forthcoming, the available data, coupled with the established biological activities, underscore the importance of continued research on **Ganoderenic acid H** and other related triterpenoids from *Ganoderma lucidum*. This guide serves as a foundational resource to aid researchers in their exploration of this fascinating and pharmacologically active molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ganoderic Acid H | C32H44O9 | CID 73657194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Ganoderic acid H (FDB014793) - FooDB [foodb.ca]
- 3. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in *Ganoderma* Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 81907-62-2 CAS MSDS (GANODERIC ACID A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-HIV-1 and anti-HIV-1-protease substances from *Ganoderma lucidum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to Ganoderenic Acid H: Physicochemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601026#physicochemical-properties-of-ganoderenic-acid-h>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)